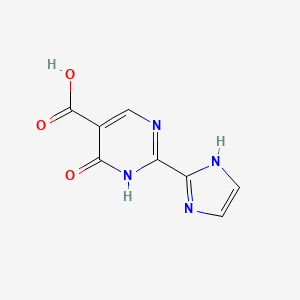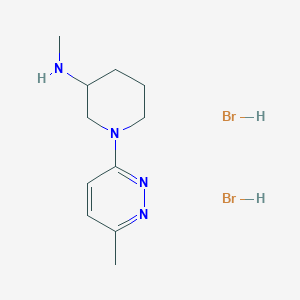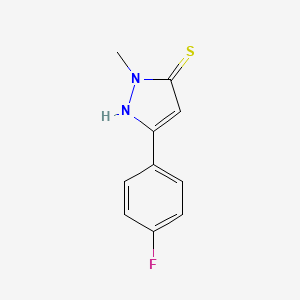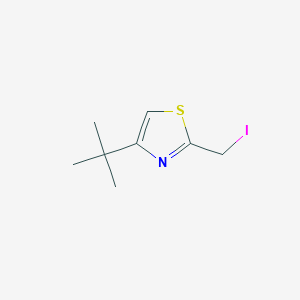
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound that features a pyrrolidine ring substituted with two hydroxyl groups and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-pyrrolidinobenzaldehyde with appropriate reagents to introduce hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often involve the use of oxidizing agents and controlled temperatures to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反応の分析
Types of Reactions
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzaldehyde moiety can be reduced to a benzyl alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation Products: 4-(3,4-Dioxopyrrolidin-1-yl)benzaldehyde.
Reduction Products: 4-(3,4-Dihydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution Products: 4-(3,4-Dichloropyrrolidin-1-yl)benzaldehyde.
科学的研究の応用
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the benzaldehyde moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
4-Pyrrolidin-1-ylbenzaldehyde: Lacks the hydroxyl groups, making it less reactive in certain contexts.
4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde: Contains only one hydroxyl group, offering different reactivity and properties.
4-(3,4-Dioxopyrrolidin-1-yl)benzaldehyde: An oxidized form with different chemical behavior.
Uniqueness
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in chemistry, biology, and materials science .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-(3,4-dihydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO3/c13-7-8-1-3-9(4-2-8)12-5-10(14)11(15)6-12/h1-4,7,10-11,14-15H,5-6H2 |
InChIキー |
VPYDBERMNWDDMO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1C2=CC=C(C=C2)C=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)

![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)


![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)

![1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
amine](/img/structure/B13181824.png)
